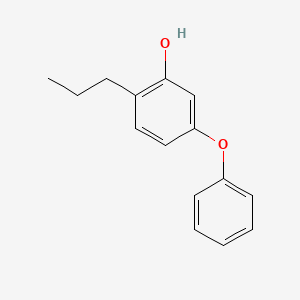
Phenol, 5-phenoxy-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-phenoxy-2-propyl- is a phenolic compound characterized by the presence of a hydroxyl group directly attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, 5-phenoxy-2-propyl- can be synthesized through several laboratory methods. One common method involves the hydrolysis of phenolic esters or ethers . Another approach is the reduction of quinones . These methods typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes. For example, the synthesis of phenolic resins involves the reaction of phenol with formaldehyde under acidic or basic conditions . The choice of catalyst and reaction conditions can significantly impact the yield and properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 5-phenoxy-2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Phenolic compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenolic compounds can lead to the formation of quinones, while reduction can yield hydroquinones.
Aplicaciones Científicas De Investigación
Phenol, 5-phenoxy-2-propyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenolic compounds involves several pathways:
Proteolytic Activity: Phenol is a potent proteolytic agent that dissolves tissue on contact via proteolysis.
Antioxidant Activity: Phenolic compounds exert their protective activities through mechanisms such as hydrogen atom transfer (HAT), electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET).
Comparación Con Compuestos Similares
Phenol, 5-phenoxy-2-propyl- can be compared with other phenolic compounds:
Similar Compounds: Hydroxybenzoic acids, phenolic aldehydes, acetophenone, phenylacetic acids, phenylethanoid, cinnamic acids, and cinnamyl aldehydes.
Uniqueness: The unique structure of phenol, 5-phenoxy-2-propyl- imparts specific chemical properties and reactivity, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of phenol, 5-phenoxy-2-propyl-, researchers can harness its potential for scientific and industrial advancements.
Propiedades
Número CAS |
194793-00-5 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-phenoxy-2-propylphenol |
InChI |
InChI=1S/C15H16O2/c1-2-6-12-9-10-14(11-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3 |
Clave InChI |
SKILNKBKUGPPGI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(C=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


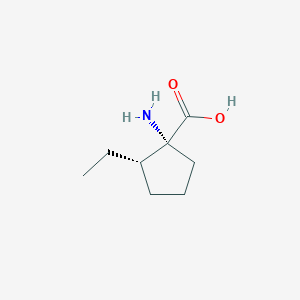
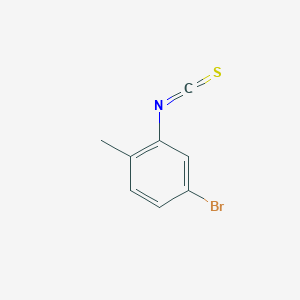
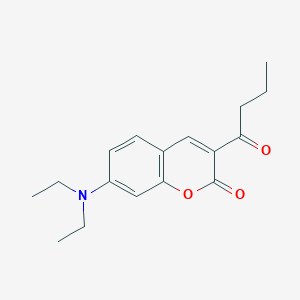
propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
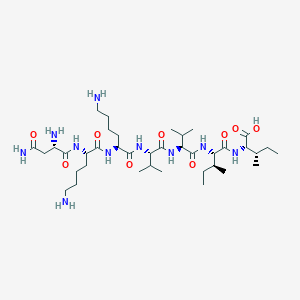

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

